5-Chlorosalicylamide
Overview
Description
5-Chlorosalicylamide, also known as 5-chloro-2-hydroxybenzamide, is a chemical compound with the molecular formula C7H6ClNO2. It is a derivative of salicylic acid, where a chlorine atom replaces a hydrogen atom on the benzene ring, and an amide group is attached to the carboxyl group. This compound is known for its various applications in scientific research and industry .
Scientific Research Applications
5-Chlorosalicylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
5-Chlorosalicylamide, a derivative of salicylamide, is known to have various biological activities . It has been shown to inhibit the two-component regulatory systems (TCS) of bacteria . These systems are essential for bacterial survival and virulence, making them a primary target of this compound.
Mode of Action
For instance, by inhibiting TCS, it disrupts the normal functioning of bacteria, leading to their eventual death .
Biochemical Pathways
This compound affects various signaling pathways and biological processes . It has been identified as a selective inhibitor of interleukin-12p40 production , a key component of the immune response. By inhibiting this, this compound can potentially modulate the immune response.
Pharmacokinetics
Its molecular weight of 17158 suggests that it may have good bioavailability
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of certain biochemical processes, leading to the death of bacteria . It also has potential effects on the immune system by inhibiting interleukin-12p40 production .
Biochemical Analysis
Biochemical Properties
5-Chlorosalicylamide plays a significant role in biochemical reactions, particularly in inhibiting the activity of membrane-bound proteases. It interacts with enzymes such as serine proteases by binding to their catalytic sites, thereby inhibiting their function . Additionally, this compound has been shown to affect the function of neuronal cells, leading to cell death through intramolecular hydrogen formation and serine protease inhibition .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated anti-cancer activity by inhibiting cancer cell growth both in vitro and in vivo . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the function of neuronal cells, leading to cell death through specific biochemical interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic sites of membrane-bound proteases, inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to various cellular effects. Additionally, this compound influences gene expression by modulating the activity of specific transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is unstable at pH values below 4.5 but remains stable at higher pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in inhibiting cancer cell growth and protease activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-cancer and antiprotease activities without significant toxicity . At higher doses, this compound can cause toxic effects, including hemolytic activity and adverse impacts on cellular function . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of salicylic acid analogs . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolic interactions contribute to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which affect its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its inhibitory effects on proteases and other cellular functions .
Preparation Methods
5-Chlorosalicylamide can be synthesized through several methods. One common synthetic route involves the reaction of salicylic acid with thionyl chloride to form 5-chlorosalicylic acid, which is then reacted with ammonia to yield this compound . Another method involves the reaction of 5-chlorosalicylic acid with an amine in the presence of a dehydrating agent . Industrial production methods often utilize high-yield processes involving the reaction of salicylic acid derivatives with amines under controlled conditions .
Chemical Reactions Analysis
5-Chlorosalicylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols Major products formed from these reactions include quinones, amines, and substituted benzamides.
Comparison with Similar Compounds
5-Chlorosalicylamide can be compared with other similar compounds, such as:
Salicylamide: A non-chlorinated analog with similar analgesic and antipyretic properties.
Chlorogenic acid: A phenolic compound with antioxidant and anti-inflammatory properties.
5-Chlorosalicylic acid: A precursor in the synthesis of this compound with similar chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
5-chloro-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMQZBVJPQCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324590 | |
Record name | 5-Chlorosalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7120-43-6 | |
Record name | 5-Chloro-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7120-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007120436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7120-43-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chlorosalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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